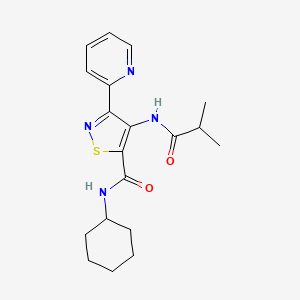
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide, also known as CMPT, is an organic compound with a wide range of applications in scientific research. It is a small molecule that binds to a variety of proteins, including enzymes, receptors, and transcription factors. CMPT has been used in a variety of biochemical and physiological studies, and has been found to have a number of advantages over other compounds.
科学研究应用
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and receptors. It has also been used to study the structure and function of transcription factors, and to study the effects of drugs on various biological systems. N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has also been used to study the effects of environmental toxins on biological systems. Additionally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been used to study the effects of hormones on various biological systems.
作用机制
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide binds to proteins and enzymes through a process known as covalent binding. Covalent binding involves the formation of a covalent bond between the compound and the protein or enzyme. This covalent bond is very strong and allows the compound to remain bound to the protein or enzyme for extended periods of time. This allows the compound to exert its effects on the protein or enzyme for longer periods of time.
Biochemical and Physiological Effects
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phosphodiesterase-4. It has also been found to inhibit the activity of certain receptors, such as the dopamine receptor. Additionally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to have anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has a number of advantages for lab experiments. It is a small molecule, which makes it easier to handle and store. Additionally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a stable compound, which means that it can be stored for long periods of time without degrading. Furthermore, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is water-soluble, which makes it easier to use in a variety of experiments.
However, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide also has some limitations for lab experiments. It is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a covalently-bound compound, which means that it can be difficult to remove from proteins and enzymes after binding.
未来方向
The use of N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is to explore its use as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide could be used to study the effects of environmental toxins on biological systems. Additionally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide could be used to study the effects of hormones on various biological systems. Finally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide could be used to study the structure and function of proteins, enzymes, and receptors.
合成方法
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is synthesized through a four-step process. The first step involves the reaction of cyclohexanone with 2-methylpropanamido and pyridine to form a Schiff base. The second step involves the reaction of the Schiff base with thiourea to produce N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide. The third step involves the reaction of N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide with a base, such as sodium hydroxide, to form a salt. The final step involves the reaction of the salt with a reducing agent, such as sodium borohydride, to produce the desired compound.
属性
IUPAC Name |
N-cyclohexyl-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)18(24)22-16-15(14-10-6-7-11-20-14)23-26-17(16)19(25)21-13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKDZAHUXDXYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B6584324.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584326.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584332.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584336.png)
![2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6584343.png)
![N-(4-acetylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584353.png)
![1-[(3,5-difluorophenyl)methyl]-5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6584360.png)
![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B6584373.png)

![N-[(3-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584390.png)
![4-acetamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide](/img/structure/B6584406.png)
![N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584418.png)
![1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B6584420.png)
![1-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-N-cyclopropyl-2-oxo-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B6584423.png)